[1-(2-tert-Butylpyrimidin-4-yl)ethyl](methyl)amine
Description
1-(2-tert-Butylpyrimidin-4-yl)ethylamine is a substituted pyrimidine derivative featuring a tert-butyl group at the 2-position of the pyrimidine ring, with a methylamine moiety attached via an ethyl linker.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-(2-tert-butylpyrimidin-4-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H19N3/c1-8(12-5)9-6-7-13-10(14-9)11(2,3)4/h6-8,12H,1-5H3 |
InChI Key |
NFYUTKMJRVTHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NC=C1)C(C)(C)C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-tert-Butylpyrimidin-4-yl)ethylamine typically involves the reaction of 2-tert-butylpyrimidine with ethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: Industrial production of 1-(2-tert-Butylpyrimidin-4-yl)ethylamine involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Reaction Mechanisms
2.1 Pyrimidine Substitution
The tert-butyl group at the 2-position influences electronic and steric properties. Substitution reactions may involve:
-
Electrophilic substitution : Directed by activating groups (e.g., amino, hydroxyl) on the pyrimidine ring.
-
Nucleophilic aromatic substitution : Facilitated by electron-withdrawing groups (e.g., sulfonamide, nitro) at the 4-position .
2.2 Amine Formation
The ethyl-methylamine group forms via tandem reactions:
-
Imine formation : Aldehyde reacts with methylamine to form an imine intermediate.
-
Transfer hydrogenation : Catalytic reduction of the imine using bases like Cs₂CO₃ under heat .
Research Findings and Optimization
4.1 Synthesis Efficiency
Optimization studies highlight the importance of solvent and temperature. For example, methanol at 100°C with Cs₂CO₃ drives reductive amination efficiently . Other alcohols (e.g., isopropanol) may yield transfer hydrogenated byproducts, emphasizing solvent choice .
4.2 Mechanistic Insights
In DMF-mediated reactions, intermediates like imines or carbonyl derivatives may form transiently. For instance, the formation of N-benzyl-1-(4-methoxyphenyl)methanimine as a precursor to tertiary amines underscores the role of catalysts in directing product pathways .
Scientific Research Applications
Chemistry: In chemistry, 1-(2-tert-Butylpyrimidin-4-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicine, 1-(2-tert-Butylpyrimidin-4-yl)ethylamine is explored for its potential use in drug formulations. Its pharmacokinetic and pharmacodynamic properties are evaluated to determine its suitability as a drug candidate .
Industry: The compound finds applications in the industrial sector, particularly in the development of specialty chemicals, agrochemicals, and polymers. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(2-tert-Butylpyrimidin-4-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine/Imidazole Cores
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(3-trifluoromethyl-phenyl)-amine ():
- Key Differences : Replaces the pyrimidine ring with a benzoimidazole-pyridine hybrid. The trifluoromethyl groups increase electronegativity and metabolic stability compared to the tert-butyl group in the target compound.
- Pharmacological Relevance : Demonstrated affinity for serotonin and adrenergic receptors, similar to antipsychotics like clozapine .
4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine ():
- Key Differences : Lacks the pyrimidine ring and ethyl-methylamine linker. The biphenyl structure may reduce steric hindrance but limit CNS penetration.
- Physicochemical Properties : Molecular weight 253.38 g/mol vs. ~265 g/mol (estimated for the target compound). Higher hydrophobicity due to biphenyl system .
Amine-Functionalized Analogues
- S18327 (1-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperid-1-yl]ethyl}-3-phenylimidazolin-2-one) (): Key Differences: Incorporates a benzisoxazole-piperidine scaffold instead of pyrimidine. The ethyl linker is retained but coupled to an imidazolinone ring. Functional Profile: Potent antagonist at α1/α2-adrenergic receptors, with low extrapyramidal side effects. The target compound’s pyrimidine core may confer distinct receptor selectivity .
Comparative Physicochemical and Pharmacokinetic Data
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups | Receptor Affinity |
|---|---|---|---|---|
| 1-(2-tert-Butylpyrimidin-4-yl)ethylamine | ~265 | ~2.8 | Pyrimidine, tert-butyl, methylamine | Hypothetical: Dopamine/Serotonin |
| S18327 | 451.5 | 3.5 | Benzisoxazole, piperidine, imidazolinone | α1/α2-Adrenergic, 5-HT2A |
| 4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine | 253.38 | 4.2 | Biphenyl, tert-butyl, dimethylamine | Not reported |
Biological Activity
The compound 1-(2-tert-Butylpyrimidin-4-yl)ethylamine is a derivative of pyrimidine that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(2-tert-Butylpyrimidin-4-yl)ethylamine can be represented as follows:
- Molecular Formula : C12H18N4
- Molecular Weight : 218.30 g/mol
- IUPAC Name : 1-(2-tert-butylpyrimidin-4-yl)ethylamine
This compound features a pyrimidine ring, which is known for its role in various biological activities, including enzyme inhibition and modulation of receptor activity.
The biological activity of 1-(2-tert-Butylpyrimidin-4-yl)ethylamine is primarily associated with its interactions with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain kinases involved in cellular signaling pathways, which are crucial for cell proliferation and survival.
Enzyme Inhibition
Inhibitory effects on enzymes such as spleen tyrosine kinase (Syk) have been noted. Syk is involved in immune responses and has been implicated in various inflammatory diseases. The inhibition of Syk by this compound suggests potential therapeutic applications in conditions like asthma and rheumatoid arthritis .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of 1-(2-tert-Butylpyrimidin-4-yl)ethylamine:
- Anti-cancer Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating its potential use in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary research suggests that it may possess neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases .
Safety and Toxicology
Toxicological assessments indicate that 1-(2-tert-Butylpyrimidin-4-yl)ethylamine has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
Summary of Toxicity Studies
Q & A
Q. What synthetic routes and reaction conditions are recommended for 1-(2-tert-Butylpyrimidin-4-yl)ethylamine to maximize yield and purity?
- Methodological Answer : Synthesis of structurally similar amines typically involves nucleophilic substitution or reductive amination. Key considerations include:
- Solvents : Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) are preferred for their ability to stabilize intermediates and minimize side reactions .
- Catalysts : Palladium or nickel catalysts may enhance coupling reactions involving pyrimidine cores .
- Temperature : Controlled heating (60–80°C) is often required to activate intermediates without degrading thermally sensitive groups .
- Purification : Column chromatography (e.g., silica gel) or recrystallization in ethanol/water mixtures can isolate the compound .
Q. Which spectroscopic and analytical techniques are optimal for characterizing 1-(2-tert-Butylpyrimidin-4-yl)ethylamine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone integrity. For example, methyl and tert-butyl groups exhibit distinct singlet peaks in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying the tert-butylpyrimidine moiety .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-N stretches at ~1250 cm⁻¹) .
Q. How can researchers preliminarily assess the biological activity of 1-(2-tert-Butylpyrimidin-4-yl)ethylamine?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, cholinesterases) using fluorometric or colorimetric substrates. IC₅₀ values provide initial potency metrics .
- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for receptors like GPCRs .
- Cytotoxicity Screening : MTT or resazurin assays in cell lines (e.g., HEK-293) evaluate baseline toxicity .
Advanced Research Questions
Q. How can computational methods streamline the optimization of synthesis and reaction pathways for 1-(2-tert-Butylpyrimidin-4-yl)ethylamine?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates to identify energetically favorable pathways .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR narrow optimal conditions (e.g., solvent polarity, temperature) by simulating reaction networks .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict yields and side products, reducing trial-and-error experimentation .
Q. What strategies address contradictions in biological activity data for understudied amines like 1-(2-tert-Butylpyrimidin-4-yl)ethylamine?
- Methodological Answer :
- Dose-Response Reproducibility : Conduct assays in triplicate across multiple cell lines or enzyme batches to control variability .
- Metabolite Profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with activity measurements .
- Structural-Activity Relationship (SAR) : Compare analogs to isolate structural features responsible for observed discrepancies .
Q. What mechanistic insights can be gained from studying the interaction of 1-(2-tert-Butylpyrimidin-4-yl)ethylamine with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., kon, koff) for receptor-ligand interactions .
- X-ray Crystallography : Resolve co-crystal structures to identify binding pockets and hydrogen-bonding interactions .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes to predict conformational changes and residence times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
